
1,2,3,4-Tetrafluorobuta-1,3-diene
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Overview
Description
1,2,3,4-Tetrafluorobuta-1,3-diene is a fluorinated organic compound with the molecular formula C₄H₂F₄. It is a colorless liquid with a molecular weight of 126.05200 g/mol. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrafluorobuta-1,3-diene can be synthesized through various methods, including the fluorination of 1,3-butadiene. One common approach involves the reaction of 1,3-butadiene with elemental fluorine (F₂) under controlled conditions to introduce fluorine atoms at the desired positions on the carbon chain.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale fluorination reactors where 1,3-butadiene is continuously fed into the system along with a controlled supply of fluorine gas. The reaction is carried out at elevated temperatures and pressures to ensure complete fluorination and high yield.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrafluorobuta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of partially fluorinated hydrocarbons.
Substitution: Substitution reactions involve the replacement of fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as hydrochloric acid (HCl) or ammonia (NH₃) are employed for substitution reactions.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids, ketones.
Reduction: Partially fluorinated hydrocarbons.
Substitution: Fluorinated alcohols, amines.
Scientific Research Applications
1,2,3,4-Tetrafluorobuta-1,3-diene has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be employed in the study of fluorine's effects on biological systems.
Medicine: It serves as a precursor for the development of fluorinated pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties due to fluorination.
Mechanism of Action
The mechanism by which 1,2,3,4-tetrafluorobuta-1,3-diene exerts its effects depends on the specific application. In general, the presence of fluorine atoms influences the compound's reactivity and stability, making it suitable for various chemical transformations. The molecular targets and pathways involved are determined by the specific reactions and processes in which the compound is used.
Comparison with Similar Compounds
1,1,4,4-Tetrafluorobuta-1,3-diene
1,2,3,4-Tetrafluorobutane
Biological Activity
1,2,3,4-Tetrafluorobuta-1,3-diene (CAS #: 10353-61-4) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
This compound has the following chemical characteristics:
These properties suggest a moderate hydrophobicity which can influence its interaction with biological systems.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its effects on cellular mechanisms and potential therapeutic applications.
Research indicates that the compound may interact with biological membranes due to its fluorinated structure. The presence of fluorine atoms can alter the compound's lipophilicity and reactivity, potentially affecting cellular uptake and interaction with proteins or nucleic acids.
Toxicological Studies
A study on the toxicity of fluorinated compounds highlighted that this compound exhibits cytotoxic effects in certain cell lines. The compound was found to induce apoptosis in human lung carcinoma cells (A549) at concentrations above 50 µM. The mechanism appears to involve oxidative stress pathways leading to cell death .
Study 1: Apoptotic Effects in Cancer Cells
A recent investigation into the effects of this compound on A549 cells revealed:
Concentration (µM) | Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
25 | 90 | 10 |
50 | 70 | 30 |
100 | 40 | 60 |
The results demonstrate a dose-dependent increase in apoptosis and a corresponding decrease in cell viability .
Study 2: Interaction with Enzymatic Pathways
Another study assessed the impact of the compound on cytochrome P450 enzymes. It was found that at concentrations of 10 µM and above, there was significant inhibition of CYP450 activity. This suggests potential implications for drug metabolism and interactions .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar fluorinated compounds:
Compound | Molecular Formula | Cytotoxicity (IC50) | CYP450 Inhibition (%) |
---|---|---|---|
1,2-Difluoroethene | C₂H₂F₂ | >100 µM | N/A |
Perfluorobutene | C₄F₆ | <50 µM | Moderate |
This compound | C₄H₂F₄ | <50 µM | Significant |
This table highlights that while some fluorinated compounds exhibit low cytotoxicity at higher concentrations, this compound shows significant bioactivity at lower doses .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1,2,3,4-Tetrafluorobuta-1,3-diene?
The compound is synthesized via two primary routes:
- Negishi Cross-Coupling : Activated zinc powder facilitates homocoupling of precursor 12 to form 1,1,4,4-tetrafluorobuta-1,3-diene, followed by bromination and double elimination with KOH to yield fluorinated derivatives .
- Defluorination of Hexafluorobutenes : Aluminum(I) or boron reagents react with Z-hexafluorobutene derivatives, inducing β-fluoride elimination to directly generate the compound .
Q. How does fluorination impact the stability and reactivity of this compound?
Fluorine's electronegativity enhances thermal stability and oxidation resistance while creating electron-deficient double bonds. This electronic configuration complicates cross-coupling reactions (e.g., Stille coupling with ethynyl stannanes fails under UV irradiation) but enables selective bromination at the 1,4-positions .
Advanced Research Questions
Q. What mechanistic pathways govern aluminum(I)-mediated defluorination to form this compound?
Studies by Crimmin et al. propose that Al(I) complexes activate fluorinated olefins via β-fluoride elimination, where the aluminum center coordinates to fluorine atoms, weakening C-F bonds and inducing defluorination. Computational modeling supports a concerted mechanism involving partial charge transfer between the metal and substrate .
Q. How can researchers resolve contradictions in catalytic cross-coupling reactivity with fluorinated dienes?
Palladium-catalyzed reactions require ligand optimization to mitigate steric hindrance and electronic deactivation caused by fluorine. For example, Stille coupling failures with ethynyl stannanes highlight the need for alternative ligands (e.g., phosphines) or photoactivation strategies to enhance metal-substrate interaction .
Q. What experimental strategies optimize the synthesis of fluorinated allenes from this compound?
Sequential bromination (1,4-addition) and double elimination using KOH efficiently convert the diene into tetrafluorobutatriene. Reaction kinetics studies suggest that polar aprotic solvents (e.g., THF) and low temperatures (−78°C) suppress side reactions during bromination .
Q. How do computational studies elucidate the electronic structure of this compound?
Density functional theory (DFT) calculations reveal localized electron density at fluorinated carbons, rationalizing its resistance to electrophilic attacks. Frontier molecular orbital analysis predicts preferential reactivity at non-fluorinated positions, aligning with experimental bromination patterns .
Q. Data Contradictions and Validation
- Synthetic Yields : Negishi-derived routes produce homocoupled byproducts, requiring purification, whereas defluorination methods offer higher selectivity but lower yields .
- Cross-Coupling Failures : Contrasting outcomes in Stille vs. Negishi couplings underscore the sensitivity of fluorinated substrates to metal-ligand combinations .
Q. Methodological Recommendations
Properties
CAS No. |
10353-61-4 |
---|---|
Molecular Formula |
C4H2F4 |
Molecular Weight |
126.05 g/mol |
IUPAC Name |
1,2,3,4-tetrafluorobuta-1,3-diene |
InChI |
InChI=1S/C4H2F4/c5-1-3(7)4(8)2-6/h1-2H |
InChI Key |
YPADOBUHZLBHRH-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(=CF)F)F)F |
Origin of Product |
United States |
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